molecular formula C21H16ClFN2O5S B11299840 2-Acetyl-4-fluorophenyl 5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate

2-Acetyl-4-fluorophenyl 5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate

Cat. No.: B11299840
M. Wt: 462.9 g/mol
InChI Key: FNUUIKNORGLIIC-UHFFFAOYSA-N
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Description

2-ACETYL-4-FLUOROPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes acetyl, fluorophenyl, chloro, methylphenyl, methanesulfonyl, and pyrimidine carboxylate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ACETYL-4-FLUOROPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE typically involves multiple steps, including fluorination, chlorination, and sulfonylation reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process may also include quality control measures to monitor the consistency and safety of the product.

Chemical Reactions Analysis

Types of Reactions

2-ACETYL-4-FLUOROPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., chlorine, bromine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reaction conditions, such as temperature, pressure, and solvent, can significantly influence the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

2-ACETYL-4-FLUOROPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-ACETYL-4-FLUOROPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The specific pathways involved can vary depending on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-ACETYL-4-FLUOROPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE include:

Uniqueness

The uniqueness of 2-ACETYL-4-FLUOROPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C21H16ClFN2O5S

Molecular Weight

462.9 g/mol

IUPAC Name

(2-acetyl-4-fluorophenyl) 5-chloro-2-[(3-methylphenyl)methylsulfonyl]pyrimidine-4-carboxylate

InChI

InChI=1S/C21H16ClFN2O5S/c1-12-4-3-5-14(8-12)11-31(28,29)21-24-10-17(22)19(25-21)20(27)30-18-7-6-15(23)9-16(18)13(2)26/h3-10H,11H2,1-2H3

InChI Key

FNUUIKNORGLIIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)OC3=C(C=C(C=C3)F)C(=O)C)Cl

Origin of Product

United States

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